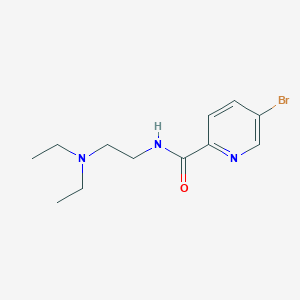

Melanin probe-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O/c1-3-16(4-2)8-7-14-12(17)11-6-5-10(13)9-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXWXBEJYOUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pump-Probe Microscopy for Melanin Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of pump-probe microscopy as applied to the study of melanin (B1238610). It provides a detailed overview of the technique, from the fundamental photophysical interactions to experimental protocols and data analysis, tailored for professionals in research and drug development. Pump-probe microscopy is a powerful nonlinear optical imaging modality that offers label-free, high-resolution chemical contrast of melanin pigments, enabling the differentiation of eumelanin (B1172464) and pheomelanin in situ. This capability is crucial for advancing our understanding of melanogenesis, melanoma progression, and the efficacy of therapeutic interventions.

Core Principles of Pump-Probe Microscopy for Melanin

Pump-probe microscopy is a form of transient absorption spectroscopy that measures the ultrafast excited-state dynamics of molecules.[1][2] The technique utilizes two synchronized ultrashort laser pulse trains: a higher-energy pump pulse and a lower-energy probe pulse, separated by a controllable time delay.[3][4]

The fundamental principle involves the pump pulse exciting a sub-population of electrons in the melanin molecule from the ground state to an excited state. The probe pulse, arriving after a specific time delay, interrogates the transient state of the molecule. The interaction of the probe with the excited molecule alters the probe's intensity, which is then detected. By varying the time delay between the pump and probe pulses, the relaxation dynamics of the excited state can be mapped out.[4]

Several photophysical processes contribute to the pump-probe signal in melanin, providing the basis for its chemical specificity:

-

Excited-State Absorption (ESA): The probe pulse is absorbed by the already excited molecule, promoting it to an even higher energy state. This results in a decrease in the transmitted probe intensity, typically recorded as a positive signal.[3] Eumelanin often exhibits a prominent ESA signal with a lifetime of a few picoseconds.[5]

-

Ground-State Depletion (GSD) or Bleaching: With the ground state partially depopulated by the pump pulse, fewer ground-state molecules are available to absorb the probe pulse. This leads to an increase in the transmitted probe intensity, recorded as a negative signal.[3] Pheomelanin is characterized by a strong, short-lived negative signal attributed to GSD.[5]

-

Stimulated Emission: The probe pulse can stimulate the excited molecule to relax back to the ground state, emitting a photon coherent with the probe. This also results in an increased probe intensity (a negative signal).[6]

The distinct temporal and spectral signatures of these processes for eumelanin and pheomelanin allow for their differentiation and quantification within a sample.[7][8] While both have broad, overlapping linear absorption spectra, their nonlinear optical responses are markedly different.[5][7]

Differentiating Eumelanin and Pheomelanin

The primary advantage of pump-probe microscopy in melanin research is its ability to distinguish between the two major types of melanin: the black/brown, photoprotective eumelanin and the red/yellow, photosensitizing pheomelanin.[5] This chemical contrast arises from their different excited-state dynamics.

-

Eumelanin: Typically shows a positive transient absorption signal, indicating that excited-state absorption (ESA) is the dominant process.[5] The signal often has a decay lifetime of several picoseconds.[5] At certain wavelengths, eumelanin can shift from a ground-state depletion signal to an excited-state absorption signal.[5]

-

Pheomelanin: Is characterized by a negative transient absorption signal, suggesting that ground-state depletion (GSD) and/or stimulated emission are the dominant processes.[5] This negative signal is typically very short-lived, often lasting no longer than the pulse overlap duration.[5]

These distinct signatures allow for the creation of chemical maps showing the relative distribution of eumelanin and pheomelanin with subcellular resolution.[7][9]

Experimental Protocols and Setup

A typical pump-probe microscope combines the principles of pump-probe spectroscopy with a laser scanning microscope.[3] While specific components may vary, the core setup remains consistent.

Key Instrumentation

-

Laser Source: An ultrafast laser, typically a mode-locked Titanium-sapphire (Ti:sapphire) laser, provides femtosecond pulses.[5] Often, the output is split to also pump an optical parametric oscillator (OPO) to generate a second, synchronized pulse train at a different wavelength.[10]

-

Modulation: The intensity of the pump beam is modulated at a high frequency (e.g., 2 MHz) using an acousto-optic modulator (AOM).[3][7]

-

Delay Stage: A mechanical delay stage is used to precisely control the arrival time of the probe pulse relative to the pump pulse, with femtosecond accuracy.[3]

-

Microscope: The co-linearly aligned pump and probe beams are directed into a laser scanning microscope and focused onto the sample using a high numerical aperture objective.[3]

-

Detection: After passing through the sample, the pump beam is blocked by an optical filter. The probe beam's intensity is measured by a photodiode. A lock-in amplifier, synchronized to the pump modulation frequency, detects the small modulation transferred from the pump to the probe beam, significantly enhancing the signal-to-noise ratio.[7][10]

Generalized Experimental Workflow

-

Sample Preparation: Thin, fixed tissue slices or cell cultures are mounted on a microscope slide. The technique can be applied to standard unstained biopsy slides and has been adapted for H&E-stained slides.[5][7]

-

Laser Tuning and Alignment: The pump and probe wavelengths are selected to optimize the differential signal between eumelanin and pheomelanin. The beams are spatially and temporally overlapped.

-

Image Acquisition: The laser beams are scanned across the sample. At each pixel, a transient absorption curve (signal vs. time delay) is acquired by scanning the delay stage. This results in a hyperspectral data cube, with two spatial dimensions and one temporal dimension.[11]

-

Data Processing and Analysis: The raw data is processed to generate chemical maps. Common analysis techniques include linear decomposition, principal component analysis (PCA), and phasor analysis to separate the contributions of different melanin types and remove background signals.[5][6][7]

Quantitative Data and Parameters

The selection of experimental parameters is critical for successful pump-probe imaging of melanin. The following table summarizes typical parameters cited in the literature.

| Parameter | Typical Value / Range | Melanin-Specific Considerations | Reference(s) |

| Pump Wavelength | 720 - 830 nm | Wavelength choice determines whether ESA or GSD dominates for eumelanin. Shorter wavelengths (<750 nm) tend to favor ESA. | [4][5][7] |

| Probe Wavelength | 730 - 830 nm | Must be spectrally distinct from the pump to allow for filtering. The specific pump/probe combination is key to contrast. | [3][4][5] |

| Laser Power | ~0.3 mW (per beam, post-objective) | Low power is crucial to avoid photodamage to biological samples. | [3] |

| Pulse Duration | ~70 - 100 fs | Short pulses are necessary to resolve the ultrafast dynamics of melanin. | [3] |

| Modulation Frequency | 2 MHz | High frequency modulation moves the signal detection away from low-frequency laser noise. | [3][7] |

| Eumelanin Lifetime (τ) | A few picoseconds | This relatively long-lived excited state contributes to the strong ESA signal. | [5] |

| Pheomelanin Lifetime (τ) | < 100 fs (pulse-width limited) | The extremely short lifetime results in a transient GSD signal only observable at near-zero time delay. | [3][5] |

Data Analysis and Interpretation

The hyperspectral data cubes generated by pump-probe microscopy require sophisticated analysis to extract meaningful chemical information.

-

Linear Decomposition/Fitting: The transient decay curve at each pixel can be fitted to a model containing multiple exponential decay components. This can quantify the lifetimes and amplitudes of the different photophysical processes (e.g., a fast GSD component and a slower ESA component).[3]

-

Principal Component Analysis (PCA): PCA is an unsupervised method that decomposes the hyperspectral data into a set of orthogonal principal components. In melanin imaging, the first few components often correspond directly to the spectral signatures of eumelanin, pheomelanin, and background, allowing for their separation and visualization.[5][6]

-

Phasor Analysis: This technique transforms the time-delay data at each pixel into a single point on a "phasor plot" by performing a Fourier transform. Different molecular species with distinct lifetimes will cluster in different regions of the plot, enabling segmentation of the image based on chemical composition.[6][7]

Applications and Future Directions

Pump-probe microscopy of melanin is a rapidly evolving field with significant potential in both basic science and clinical applications.

-

Melanoma Diagnosis: The technique has demonstrated the ability to differentiate malignant melanoma from benign nevi based on melanin composition and distribution. Melanomas often show increased eumelanin content compared to benign lesions.[5][8]

-

Drug Development: By providing quantitative, subcellular maps of eumelanin and pheomelanin, pump-probe microscopy can be used to assess the effects of drugs designed to modulate melanogenesis or target melanoma cells.

-

Fundamental Research: It offers a powerful tool for studying the fundamental photophysics and photochemistry of melanin, helping to elucidate its dual role in photoprotection and photosensitization.[5]

Future developments will likely focus on increasing imaging speed, developing more robust and automated data analysis pipelines, and translating the technology into clinical settings for in vivo diagnostics.[12] The integration of pump-probe microscopy with other imaging modalities, such as fluorescence and second-harmonic generation, will further enhance its diagnostic power.[7]

References

- 1. Transient absorption microscopy: Technological innovations and applications in materials science and life science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Contrast mechanisms in pump-probe microscopy of melanin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OPG [opg.optica.org]

- 5. Pump-Probe Imaging Differentiates Melanoma from Melanocytic Nevi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pump–probe microscopy - Wikipedia [en.wikipedia.org]

- 7. Nonlinear microscopy of eumelanin and pheomelanin with sub-cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. Probing skin pigmentation changes with transient absorption imaging of eumelanin and pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Quantifying melanin spatial distribution using pump-probe microscopy and a 2-D morphological autocorrelation transformation for melanoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonlinear Optical Microscopy for Melanoma: Challenges, Tools and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Femtosecond Transient Absorption Spectroscopy of Melanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of femtosecond transient absorption (fs-TA) spectroscopy as applied to the study of melanin (B1238610). It explores the ultrafast photophysical and photochemical processes that govern melanin's dual role as a photoprotective agent and a potential source of photodamage, offering insights relevant to dermatology, oncology, and pharmacology.

Introduction: The Enigma of Melanin

Melanins are a class of heterogeneous biopolymers responsible for pigmentation in most living organisms.[1] In humans, they are the primary determinant of skin, hair, and eye color and are generally considered to be a natural sunscreen, protecting against harmful ultraviolet (UV) radiation by dissipating absorbed energy as heat.[2][3] Melanins are broadly classified into two main types: the black-brown eumelanin (B1172464) and the red-yellow pheomelanin.[4][5]

Despite its crucial photoprotective function, melanin is also associated with photodamaging effects. It is known to photogenerate reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxy radicals, creating a "double-edged sword" scenario where it can both protect and harm cells.[2] An enhanced photoreactivity of pheomelanin compared to eumelanin is often cited as a reason for the higher susceptibility of fair-skinned individuals to skin cancers.[4][5][6] The complex, amorphous structure and poor solubility of melanin have historically made it difficult to study its structure-function relationship.[2][3][7] Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique uniquely suited to unraveling the ultrafast events that occur in melanin immediately following light absorption, providing critical insights into its photophysics and photochemistry.[8][9]

Core Principles of Femtosecond Transient Absorption Spectroscopy

Fs-TA is a pump-probe technique designed to monitor the evolution of excited states in molecules on incredibly short timescales, from femtoseconds to nanoseconds.[8][10][11] The fundamental principle involves a two-pulse sequence:

-

The Pump Pulse : An intense, ultrashort laser pulse (the "pump") excites a fraction of the molecules in a sample from their ground electronic state to an excited state.[8][11]

-

The Probe Pulse : A second, much weaker, broadband pulse (the "probe" or "white-light continuum") is passed through the sample at a variable time delay after the pump pulse.[10][12]

-

Detection : The instrument measures the difference in the absorbance of the probe light with and without the preceding pump pulse. This differential absorbance (ΔA) is recorded as a function of both wavelength and the pump-probe time delay.[12]

The resulting data can be visualized as a 2D map of ΔA versus time and wavelength, which reveals the dynamics of the excited states. The key spectral features include:

-

Ground-State Bleaching (GSB) : A negative signal (ΔA < 0) resulting from the depletion of the ground-state population by the pump pulse.

-

Stimulated Emission (SE) : A negative signal (ΔA < 0) where the probe pulse stimulates the excited molecules to emit photons, thus increasing the transmitted light.

-

Excited-State Absorption (ESA) : A positive signal (ΔA > 0) where the excited molecules absorb the probe light to transition to even higher excited states.[13]

By tracking the appearance, decay, and spectral shifts of these features over time, researchers can map the energy relaxation and reaction pathways of the molecule.[13][14]

Application of fs-TA to Melanin: Unraveling Ultrafast Dynamics

The broad, featureless absorption spectrum of melanin, which spans the UV and visible ranges, is a result of its chemical and structural heterogeneity.[7] This very property makes it an ideal candidate for fs-TA, as excitation at various wavelengths can selectively target different chromophoric subunits within the polymer.[7]

When applied to melanin, fs-TA studies consistently reveal several key phenomena:

-

Instantaneous Transient Absorption : Upon photoexcitation, both eumelanin and pheomelanin exhibit a transient absorption that rises within the instrument's response time (typically <200 fs).[4][5][6][15]

-

Ultrafast Decay : The majority of the excited state population decays on an early picosecond timescale, consistent with melanin's role in rapidly dissipating absorbed energy non-radiatively.[7] This is the primary mechanism behind its photoprotective function.[9]

-

Non-Exponential Dynamics : The decay of the transient absorption signal is non-exponential, indicating a complex mixture of relaxation processes occurring within the heterogeneous polymer.[4][6]

-

Formation of Long-Lived Intermediates : The transient absorption signal does not fully recover to zero on the picosecond timescale, decaying instead to a constant non-zero value.[4][5][6] This suggests the formation of long-lived intermediates, such as charge-transfer excitons or radical species, which are implicated in melanin's photodamaging pathways.[2][6][7]

Studies comparing the two melanin types show that while the shape of the transient spectrum differs, the decay dynamics are remarkably similar, suggesting that similar chemical structures, likely polyphenolic in nature, control the observed ultrafast response in both eumelanin and pheomelanin.[4][5]

Experimental Protocols for fs-TA of Melanin

While specific parameters vary between laboratories, a typical fs-TA experimental setup and protocol for studying melanin involves the following components and steps.

Instrumentation

A standard fs-TA setup consists of a femtosecond laser source, harmonic generators, a pump-probe optical arrangement, and a detection system.[16]

-

Laser System : Typically, an amplified Ti:Sapphire laser system is used, generating fundamental pulses around 800 nm with a duration of 80-150 fs and a repetition rate of 1 kHz.[11][16]

-

Pump Beam Generation : The pump wavelength is chosen to excite the melanin sample. For UV excitation, second or third harmonic generators (using crystals like BBO) convert the fundamental 800 nm light to 400 nm or ~266 nm, respectively.[10][16] An optical parametric amplifier (OPA) can also be used to generate tunable pump pulses across the visible spectrum.[8] The pump beam passes through a chopper, which blocks every other pulse to enable shot-to-shot background subtraction.[12]

-

Probe Beam Generation : A small fraction of the fundamental laser output is focused into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a stable, single-filament white-light continuum (WLC), which serves as the probe beam.[10][12] This provides a broad spectral window for detection, typically from ~420 nm to >750 nm.[11][17]

-

Optical Delay Line : The pump beam is directed through a motorized translation stage, which precisely varies its path length relative to the probe beam.[8] This creates the time delay (τ) between the pump and probe pulses arriving at the sample.

-

Sample Holder : Melanin samples are typically held in a 1 or 2 mm path length quartz cuvette.[11] For suspensions, a flow cell or stirring mechanism is used to prevent sample degradation and ensure a fresh sample volume for each laser shot.

-

Detection System : The probe light that passes through the sample is focused into a spectrometer and detected by a multichannel detector, such as a CCD camera.[10][12] This allows for the simultaneous measurement of the entire probe spectrum for each laser shot. A lock-in amplifier synchronized to the chopper frequency can be used to detect small changes in transmission.[3]

Sample Preparation

-

Source : Eumelanin is often sourced from Sepia officinalis (cuttlefish ink) or synthesized via the auto-oxidation of L-DOPA.[4][7] Synthetic pheomelanin is typically prepared from L-cysteinyldopa.[4]

-

Solvent : Melanin is poorly soluble. Samples are often prepared as stable suspensions in aqueous buffers (e.g., phosphate-buffered saline) or other solvents like a DMSO-methanol mixture.[17] The solvent choice is critical as it can influence the results, for example through effects like inverse Raman scattering.[17]

-

Concentration : The concentration is adjusted to have a specific optical density (typically 0.3-1.0) at the pump wavelength in the cuvette used.

Data Acquisition and Analysis

-

The system records the intensity of the probe spectrum with the pump on (I_pump_on) and with the pump off (I_pump_off) for each time delay.

-

The change in absorbance (ΔA) is calculated using the formula: ΔA = -log₁₀(I_pump_on / I_pump_off).

-

This process is repeated for a range of time delays, from before time-zero (negative delay) to several hundred or thousands of picoseconds, to build the complete 2D data map.[8]

-

Data analysis often involves global fitting algorithms that model the decay across all wavelengths simultaneously with a sum of exponential functions to extract decay-associated spectra (DAS) and time constants.[4][18]

Quantitative Data from fs-TA Studies of Melanin

The quantitative data derived from fs-TA experiments provide precise measurements of the timescales of photophysical events and other key properties.

Table 1: Comparative Decay Time Constants for Eumelanin and Pheomelanin

This table summarizes representative time constants obtained from global fits of fs-TA data for Sepia eumelanin and synthetic pheomelanin following UV excitation. The non-exponential decay is typically fitted with multiple exponential components (τ₁, τ₂, etc.) representing different relaxation phases.

| Melanin Type | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) | Long-Lived Component (τ₄) | Reference |

| Sepia Eumelanin | ~0.3 | ~1.6 | ~11.3 | >1000 ps | [4] |

| Synthetic Pheomelanin | ~0.4 | ~2.0 | ~11.9 | >1000 ps | [4] |

Note: The similarity in time constants suggests that similar chemical structures likely control the relaxation dynamics in both types of melanin.[4]

Table 2: Molar Absorptivity and Estimated Pigment Size

Fs-TA can also be used to determine fundamental optical constants. By calibrating the signal intensity against a standard (like Indocyanine Green), molar absorptivities can be estimated.

| Melanin Type | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Estimated Monomer Units per Pigment | Reference |

| Sepia Eumelanin | 750 | 1500 | ~46 | [3] |

| Synthetic Pheomelanin | 750 | 3200 | ~28 | [3] |

Note: These results indicate that pheomelanin absorbs more strongly than eumelanin in the near-IR region on a per-monomer basis and suggest that melanin polymers consist of tens of monomer units.[3]

Visualizing Melanin Dynamics and Experimental Workflows

Diagrams generated using the DOT language help to clarify complex relationships and processes.

Caption: Workflow of a typical femtosecond transient absorption (fs-TA) spectroscopy setup.

Caption: Simplified photophysical pathways in melanin following photoexcitation.

Implications for Research and Drug Development

Understanding the ultrafast dynamics of melanin has significant implications for both fundamental research and applied science.

-

Melanoma and Skin Cancer Research : Differentiating the photophysical responses of eumelanin and pheomelanin can provide insights into the mechanisms of carcinogenesis.[19] Techniques based on transient absorption have shown potential for imaging melanin distribution in tissues, which could aid in the diagnosis and grading of melanoma.[19][20] The balance between photoprotective rapid decay and photodamaging intermediate formation is a key area of investigation.[2][6]

-

Drug Development and Pharmacology : Many drugs are known to bind to melanin, which can lead to their accumulation in pigmented tissues like the skin and eyes.[21] This drug-melanin interaction can affect pharmacotherapy by altering drug availability and can be responsible for adverse effects like phototoxicity and discoloration.[21] Fs-TA can be employed to study how the binding of a drug molecule alters the excited-state dynamics of melanin, potentially predicting its likelihood of causing photosensitivity or other light-induced side effects.

-

Biomaterials and Theranostics : The unique properties of melanin, such as its biocompatibility, broad-spectrum absorption, and ability to act as a drug carrier, have made melanin-like nanomaterials a promising platform for biomedical applications.[21][22] These applications include photothermal therapy, photoacoustic imaging, and targeted drug delivery.[21][23] Fs-TA provides the fundamental data on energy conversion efficiency and excited-state lifetimes that is essential for designing and optimizing these advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Melanin Photophysics and Photochemistry – Kohler Group [research.cbc.osu.edu]

- 3. Estimation of molar absorptivities and pigment sizes for eumelanin and pheomelanin using femtosecond transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Probing the heterogeneous structure of eumelanin using ultrafast vibrational fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. simtrum.com [simtrum.com]

- 11. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. nathan.instras.com [nathan.instras.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Probing skin pigmentation changes with transient absorption imaging of eumelanin and pheomelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Melanin‐Like Nanomaterials for Advanced Biomedical Applications: A Versatile Platform with Extraordinary Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Melanin-Based Contrast Agents for Biomedical Optoacoustic Imaging and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chromatic Code: A Technical Guide to the Spectral Signatures of Eumelanin and Pheomelanin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical and biochemical properties of eumelanin (B1172464) and pheomelanin, the two primary forms of melanin (B1238610) pigment. Understanding their distinct spectral signatures is paramount for advancements in dermatology, oncology, and the development of novel therapeutic and cosmetic agents. This document provides a comprehensive overview of their spectral characteristics, the biosynthetic pathways governing their production, and detailed experimental protocols for their characterization.

Spectral Properties: A Quantitative Comparison

The broad, featureless absorption spectra of melanins, spanning the ultraviolet (UV), visible, and near-infrared (NIR) regions, are central to their photoprotective functions. However, subtle yet significant differences in the spectral properties of eumelanin and pheomelanin underlie their distinct coloration and biological activities.

Molar Extinction Coefficients

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. While both melanin types exhibit monotonically decreasing absorbance with increasing wavelength, pheomelanin generally displays a stronger molar absorptivity in the near-IR region compared to eumelanin. The following tables summarize the molar extinction coefficients of eumelanin and pheomelanin at various wavelengths, compiled from multiple sources. It is important to note that these values can vary depending on the source of the melanin (natural vs. synthetic) and the solvent used.

Table 1: Molar Extinction Coefficient of Eumelanin (DHI-derived)

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| 300 | ~10,000 |

| 400 | ~5,000 |

| 500 | ~2,500 |

| 600 | ~1,200 |

| 700 | ~600 |

| 800 | ~300 |

Note: Data compiled from various sources. Values are approximate and can vary based on experimental conditions.

Table 2: Molar Extinction Coefficient of Pheomelanin

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| 300 | ~12,000 |

| 400 | ~6,500 |

| 500 | ~3,500 |

| 600 | ~1,800 |

| 700 | ~900 |

| 800 | ~450 |

Note: Data compiled from various sources. Values are approximate and can vary based on experimental conditions.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, i.e., the fraction of absorbed photons that are emitted as fluorescence. Both eumelanin and pheomelanin are characterized by very low fluorescence quantum yields, indicating that non-radiative decay pathways are the dominant mechanisms for dissipating absorbed energy. This efficient non-radiative decay is crucial for their photoprotective role, as it minimizes the generation of reactive oxygen species. While precise, directly comparable values are scarce in the literature, studies suggest that the quantum yield of pheomelanin may be slightly higher than that of eumelanin.

Table 3: Comparative Fluorescence Properties

| Property | Eumelanin | Pheomelanin |

| Fluorescence Quantum Yield (Φf) | Very Low (~10⁻⁴ - 10⁻³) | Very Low (~10⁻⁴ - 10⁻³) |

| Emission Maximum | Broad, red-shifted | Broad |

Melanogenesis: The Biosynthetic Pathways

The production of eumelanin and pheomelanin, a process known as melanogenesis, occurs within specialized organelles called melanosomes in melanocytes. The balance between these two pigment types is primarily regulated by the activation of the melanocortin 1 receptor (MC1R).

The MC1R Signaling Pathway: A Critical Switch

Activation of the MC1R by its agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of intracellular signaling events that preferentially drive the synthesis of eumelanin. This pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates and activates the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. In the absence of MC1R signaling, or in the presence of its antagonist, agouti signal protein (ASP), the pathway defaults to the production of pheomelanin, a process that is dependent on the availability of cysteine.

Experimental Protocols

Accurate characterization of eumelanin and pheomelanin requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key analytical techniques.

UV-Vis Spectrophotometry of Melanin

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of a melanin sample.

Materials:

-

Synthetic or isolated melanin sample

-

Solvent (e.g., 1 M NaOH, phosphate (B84403) buffer)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the melanin sample.

-

Dissolve the melanin in the chosen solvent. Complete dissolution may require sonication or heating. For insoluble natural melanins, a suspension can be prepared, but care must be taken to minimize light scattering.

-

Prepare a series of dilutions of the stock solution to determine a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-900 nm).

-

Set the scan speed and slit width according to the instrument's manual and the specific requirements of the experiment.

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the melanin solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement with the different dilutions to ensure reproducibility and to work within the linear dynamic range of the instrument.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Plot absorbance versus wavelength.

-

If the concentration of the melanin solution is known, the molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

-

Transient Absorption Spectroscopy (TAS)

TAS is a powerful technique for studying the ultrafast dynamics of excited states in molecules. This protocol provides a general workflow for a femtosecond TAS experiment on melanin.

Experimental Setup:

-

Laser Source: A femtosecond laser system (e.g., Ti:sapphire laser) is used to generate ultrashort laser pulses.

-

Pump and Probe Beams: The laser output is split into two beams: the pump and the probe. The pump beam is typically directed through an optical parametric amplifier (OPA) to generate tunable excitation wavelengths. The probe beam is passed through an optical delay line to control the time delay between the pump and probe pulses. A portion of the probe beam is often focused into a nonlinear crystal to generate a white-light continuum, allowing for broadband probing.

-

Sample: The melanin solution is placed in a cuvette at the point where the pump and probe beams are spatially overlapped.

-

Detection: The transmitted probe light is collected and directed into a spectrometer coupled to a detector array (e.g., a CCD camera).

Procedure:

-

Sample Preparation: Prepare a solution of melanin in a suitable solvent, ensuring it is optically clear and at a concentration that provides sufficient signal without being overly absorbent.

-

Alignment: Carefully align the pump and probe beams to ensure they are spatially and temporally overlapped at the sample position.

-

Data Acquisition:

-

The pump pulse excites the melanin molecules to a higher electronic state.

-

The probe pulse, arriving at a specific time delay after the pump pulse, measures the change in absorbance of the sample.

-

The change in absorbance (ΔA) is recorded as a function of wavelength and time delay.

-

Data is collected at various time delays by adjusting the optical delay line.

-

-

Data Analysis:

-

The resulting data is a three-dimensional map of ΔA versus wavelength and time.

-

Kinetic traces at specific wavelengths can be extracted to determine the lifetimes of the excited states.

-

Transient spectra at specific time delays provide information about the nature of the excited species.

-

Synthesis of Pheomelanin

This protocol is adapted from the work of Ito and provides a method for the synthesis of pheomelanin from L-DOPA and L-cysteine.

Materials:

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

L-cysteine

-

Mushroom tyrosinase

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Oxygen source

-

Dialysis tubing

Procedure:

-

Reaction Setup:

-

Dissolve L-DOPA and L-cysteine in the phosphate buffer in a reaction vessel. A typical molar ratio is 1:1.5 (L-DOPA:L-cysteine).

-

Bubble oxygen through the solution.

-

-

Enzymatic Reaction:

-

Add mushroom tyrosinase to the solution to initiate the oxidation of L-DOPA.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for several hours to days. The solution will gradually darken as pheomelanin is formed.

-

-

Purification:

-

Terminate the reaction by boiling the solution or by adding a tyrosinase inhibitor.

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze the solution against deionized water for several days, changing the water frequently, to remove unreacted starting materials and low molecular weight byproducts.

-

-

Isolation:

-

Lyophilize (freeze-dry) the dialyzed solution to obtain the solid pheomelanin pigment.

-

The resulting pheomelanin can be characterized by various analytical techniques, including UV-Vis spectrophotometry, elemental analysis, and NMR spectroscopy.

-

Conclusion

The distinct spectral signatures of eumelanin and pheomelanin are a direct reflection of their chemical structures and have profound implications for their biological functions. This guide has provided a quantitative overview of their key spectral properties, a detailed look at the signaling pathways that control their synthesis, and robust protocols for their experimental characterization. A thorough understanding of these fundamental aspects is essential for researchers and professionals working to unravel the complexities of pigmentation and develop innovative solutions in medicine and industry.

The Dual Nature of Light Absorption: An In-depth Technical Guide to the Excited-State Dynamics of Melanin Pigments

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals delving into the complex photophysics and photochemistry of melanin (B1238610). This whitepaper provides a detailed exploration of the excited-state dynamics of eumelanin (B1172464) and pheomelanin, their photoprotective and potentially phototoxic roles, and the advanced spectroscopic techniques used to unravel their behavior.

Melanin, the pigment responsible for coloration in most organisms, plays a critical role in protecting the skin from the damaging effects of ultraviolet (UV) radiation. Its ability to absorb a broad spectrum of light and dissipate the energy harmlessly as heat is a key defense mechanism against sun-induced skin cancers.[1] However, the interaction of melanin with light is a double-edged sword. Under certain conditions, particularly in the case of the reddish-brown pheomelanin, the absorbed energy can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[1][2] Understanding the intricate excited-state dynamics of melanin is therefore paramount for developing novel photoprotective strategies and therapeutics for pigmentation disorders and melanoma.

This technical guide provides a deep dive into the core principles of melanin's interaction with light, offering a valuable resource for researchers in dermatology, photobiology, and pharmacology.

The Photoprotective Umbrella: Eumelanin's Ultrafast Energy Dissipation

The primary photoprotective function of melanin, particularly the black-brown eumelanin, lies in its remarkable efficiency at converting absorbed UV energy into heat, a process that occurs on an ultrafast timescale.[3] This rapid, non-radiative decay from the electronically excited state prevents the energy from being channeled into harmful photochemical reactions that could otherwise lead to DNA damage.[1] This process is so efficient that it is often described as melanin acting as a "sunscreen with an SPF of 1.5 to 4," absorbing 50-75% of UV radiation.[4]

The key to this rapid energy dissipation is believed to be a combination of factors, including the heterogeneous and disordered structure of the melanin polymer and the presence of various chromophores.[5] Upon photoexcitation, a cascade of events is initiated, including internal conversion and vibrational relaxation, which effectively funnels the electronic energy into thermal energy. Recent studies suggest that excited-state intramolecular proton transfer (ESIPT) within the constituent monomer units of eumelanin, such as 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), plays a significant role in this ultrafast deactivation.[3]

The Other Side of the Coin: Pheomelanin and Photosensitization

In contrast to the highly photoprotective nature of eumelanin, pheomelanin, which is more prevalent in individuals with fair skin and red hair, exhibits a greater propensity for photosensitization.[1] Upon absorbing UV radiation, pheomelanin is more likely to generate ROS, such as superoxide (B77818) anions and hydrogen peroxide.[1][2] This occurs because the excited state of pheomelanin has a longer lifetime and is more susceptible to energy transfer to molecular oxygen, leading to the formation of singlet oxygen and other reactive species.[2] This increased oxidative stress is thought to contribute to the higher risk of melanoma in individuals with a higher pheomelanin-to-eumelanin ratio.[6]

Unraveling the Dynamics: Advanced Spectroscopic Techniques

The study of melanin's fleeting excited states requires sophisticated ultrafast spectroscopic techniques capable of resolving processes that occur on the femtosecond (10-15 s) to picosecond (10-12 s) timescale.

Transient Absorption Spectroscopy

Femtosecond pump-probe transient absorption spectroscopy is a powerful tool for directly observing the evolution of melanin's excited states.[5] In this technique, a short "pump" laser pulse excites the melanin sample, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes back to its ground state. By varying the delay between the pump and probe pulses, a "movie" of the excited-state dynamics can be created.[7]

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence emission from the excited state.[8] The fluorescence lifetime provides valuable information about the different deactivation pathways available to the excited molecule. Melanin exhibits a complex, multi-exponential fluorescence decay, indicating the presence of multiple chromophores and relaxation pathways.[8]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects unpaired electrons, making it ideal for studying the free radicals that are integral to melanin's structure and photochemistry.[9] EPR can be used to identify and quantify the different types of radicals present in eumelanin and pheomelanin and to monitor their formation and decay upon UV irradiation.[10][11]

Quantitative Insights into Melanin's Photophysics

The application of these advanced spectroscopic techniques has yielded a wealth of quantitative data on the excited-state dynamics of melanin pigments. The following tables summarize some of the key findings.

| Parameter | Eumelanin | Pheomelanin | Reference |

| Fluorescence Emission Peak | Broad maximum at 640-680 nm | ~615-625 nm | [12] |

| Primary Excited-State Decay | Ultrafast, non-radiative | Longer-lived, potential for ROS generation | [1][3] |

| Transient Absorption Features | Broad, featureless absorption | Distinct transient absorption features | [5] |

Table 1: Spectroscopic and Photophysical Properties of Eumelanin and Pheomelanin. This table provides a comparative summary of the key spectroscopic and photophysical characteristics of the two main types of melanin.

| Technique | Key Findings | References |

| Femtosecond Transient Absorption | Reveals ultrafast decay components (<200 fs) attributed to the formation of immobile charge transfer excitons. | [5] |

| Time-Resolved Fluorescence | Shows multi-exponential decay kinetics, indicating a heterogeneous mixture of chromophores. | [8] |

| Electron Paramagnetic Resonance | Identifies distinct free radical signals for eumelanin and pheomelanin, and monitors their response to UV light. | [9][10] |

Table 2: Key Findings from Advanced Spectroscopic Studies of Melanin. This table highlights the significant contributions of various spectroscopic techniques to our understanding of melanin's excited-state dynamics.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

Accurate and reproducible spectroscopic measurements of melanin require careful sample preparation. Synthetic melanins (e.g., from L-DOPA) and natural melanins (e.g., from Sepia officinalis) are commonly used.

Protocol for In-Vitro Melanin Sample Preparation:

-

Source: Obtain synthetic DOPA melanin or melanin from a biological source. For cellular studies, melanocytes can be cultured in vitro.[13]

-

Solubilization: Melanin is notoriously insoluble. For spectroscopic measurements in solution, it is often suspended in a suitable buffer (e.g., phosphate-buffered saline) and sonicated to create a homogenous dispersion.[14] Alternatively, melanin can be dissolved in alkaline solutions (e.g., 1 M NaOH), though this may alter its structure.[15]

-

Concentration Determination: The concentration of melanin solutions is typically determined by measuring the absorbance at a specific wavelength (e.g., 475 nm) and comparing it to a standard curve of known melanin concentrations.[16]

-

For Cellular Studies: Cultured melanocytes are harvested, washed, and lysed. The melanin content in the cell lysate is then quantified spectrophotometrically.[13]

Femtosecond Pump-Probe Transient Absorption Spectroscopy

This technique provides direct insight into the ultrafast relaxation processes of melanin.

Experimental Workflow:

Caption: Workflow for Femtosecond Pump-Probe Transient Absorption Spectroscopy.

Detailed Methodology:

-

Laser Source: A high-repetition-rate femtosecond laser, typically a Ti:Sapphire oscillator, generates ultrashort pulses.[17]

-

Pump Beam Generation: The output of the laser is directed to an Optical Parametric Amplifier (OPA) to generate tunable "pump" pulses at the desired excitation wavelength for melanin (typically in the UV-A or UV-B range).[7]

-

Probe Beam Generation: A small fraction of the fundamental laser output is focused onto a nonlinear crystal (e.g., sapphire) to generate a broadband "white-light" continuum, which serves as the "probe" pulse.[17]

-

Pump-Probe Overlap: The pump and probe beams are focused and spatially overlapped on the sample. A motorized delay stage in the pump beam path allows for precise control of the time delay between the two pulses.[7]

-

Detection: The transmitted probe light is collected and directed to a spectrometer coupled with a CCD detector. The change in absorbance of the probe is measured as a function of wavelength and time delay.[18]

-

Data Analysis: The resulting transient absorption spectra are analyzed globally to extract kinetic information, such as the lifetimes of different excited states.[18]

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Experimental Workflow:

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).

Detailed Methodology:

-

Excitation: The melanin sample is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser or a mode-locked femtosecond laser).[8]

-

Fluorescence Collection: The fluorescence emitted from the sample is collected and passed through a monochromator to select a specific emission wavelength.

-

Single-Photon Detection: The fluorescence photons are detected by a highly sensitive single-photon detector, such as a single-photon avalanche diode (SPAD) or a photomultiplier tube (PMT).

-

Timing Electronics: The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon (stop signal) is measured with high precision using a time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA).

-

Data Analysis: A histogram of the arrival times of the fluorescence photons is constructed, which represents the fluorescence decay curve. This curve is then fitted to a multi-exponential decay function to determine the fluorescence lifetimes.[19]

Signaling Pathways Triggered by Melanin's Excited States

The interaction of UV radiation with melanin not only leads to direct photophysical processes but also initiates complex signaling cascades within the skin.

UV-Induced Melanogenesis

UVB radiation, in particular, triggers a delayed tanning response through a well-defined signaling pathway.[20]

Caption: UV-Induced Melanogenesis Signaling Pathway.

This pathway is initiated by UVB-induced DNA damage in keratinocytes, which leads to the activation of the p53 tumor suppressor protein.[20] p53 then stimulates the transcription of the pro-opiomelanocortin (POMC) gene, which is subsequently cleaved to produce α-melanocyte-stimulating hormone (α-MSH).[20] α-MSH is released from keratinocytes and binds to the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[1] This binding activates a G-protein coupled receptor cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB promotes the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function.[1] MITF then upregulates the expression of key melanogenic enzymes, such as tyrosinase, TRP-1, and TRP-2, leading to increased melanin synthesis.[21]

Melanin-Mediated ROS Generation and Cellular Response

The generation of ROS by photoexcited melanin, particularly pheomelanin, can trigger cellular stress responses.

Caption: Melanin-Mediated Reactive Oxygen Species (ROS) Generation.

UVA radiation is particularly effective at exciting endogenous chromophores, including melanin, leading to the production of ROS.[22] In the case of pheomelanin, the photoexcited state can transfer energy or an electron to molecular oxygen, generating superoxide radicals (O2•−), which can then be converted to hydrogen peroxide (H2O2) and other reactive species.[1][2] These ROS can cause oxidative damage to cellular components, including DNA, lipids, and proteins.[4] This damage can, in turn, activate cellular defense mechanisms, such as the antioxidant response pathway mediated by the transcription factor Nrf2.[4] However, if the level of oxidative stress is too high, it can overwhelm the cell's antioxidant capacity and lead to apoptosis (programmed cell death).[4]

Conclusion and Future Directions

The excited-state dynamics of melanin pigments are a fascinating and complex area of research with significant implications for human health. While eumelanin acts as a highly effective natural photoprotector, the potential for pheomelanin to act as a photosensitizer highlights the delicate balance between protection and damage. Advanced spectroscopic techniques have been instrumental in elucidating the ultrafast processes that govern melanin's interaction with light.

Future research in this field will likely focus on several key areas:

-

Improving our understanding of the structure-function relationship of melanin: A more detailed picture of the chemical and physical structure of melanin is needed to fully understand its photophysical properties.

-

Developing novel photoprotective agents: By understanding the mechanisms of melanin's photoprotection, it may be possible to design new sunscreen ingredients that mimic or enhance these natural defense mechanisms.

-

Targeting melanin in disease: A deeper understanding of the role of melanin in melanoma and other pigmentation disorders could lead to the development of new therapeutic strategies.

-

Harnessing the properties of melanin for new technologies: The unique optical and electronic properties of melanin are being explored for applications in bioelectronics and materials science.[23][24]

This technical guide provides a solid foundation for researchers and professionals seeking to engage with this exciting and rapidly evolving field. The continued exploration of melanin's excited-state dynamics promises to yield new insights into skin biology and new avenues for therapeutic intervention.

References

- 1. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocytes as Instigators and Victims of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. ROS and calcium signaling are critical determinant of skin pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrafast spectral hole burning reveals the distinct chromophores in eumelanin and their common photoresponse - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Time-resolved and steady-state fluorescence spectroscopy of eumelanin and indolic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A standardized test for the identification and characterization of melanins using electron paramagnetic resonance (EPR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-field/high-frequency EPR spectroscopy on synthetic melanin: on the origin of carbon-centered radicals - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00446H [pubs.rsc.org]

- 11. cdmf.org.br [cdmf.org.br]

- 12. Two-photon excited fluorescence lifetime imaging and spectroscopy of melanins in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. From Extraction to Advanced Analytical Methods: The Challenges of Melanin Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ornl.gov [ornl.gov]

- 18. osti.gov [osti.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Skin Pigmentation and its Control: From Ultraviolet Radiation to Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

The Divergent Nonlinear Optical Properties of Eumelanin and Pheomelanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanins, the ubiquitous pigments in the biosphere, are broadly classified into two main types: the black-brown eumelanin (B1172464) and the red-yellow pheomelanin. While both are derived from the oxidation of tyrosine, their distinct chemical structures give rise to profoundly different optical and phototoxic properties. Eumelanin is generally considered photoprotective, efficiently dissipating absorbed ultraviolet (UV) radiation as heat. In contrast, pheomelanin is often phototoxic, acting as a photosensitizer that generates reactive oxygen species (ROS) upon UV exposure. These contrasting behaviors are rooted in their nonlinear optical (NLO) properties. This technical guide provides an in-depth comparison of the NLO characteristics of eumelanin and pheomelanin, detailing the experimental methodologies used for their characterization, presenting quantitative data, and exploring the implications for biomedical research and drug development.

Introduction: The Two Faces of Melanin (B1238610)

Eumelanin and pheomelanin are complex, heterogeneous polymers synthesized in melanosomes.[1] Eumelanin is composed primarily of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units, forming stacked aggregates that create a broadband UV-visible absorption.[2][3] This structure is highly effective at non-radiative decay, making eumelanin an excellent photoprotective agent.[4] Pheomelanin's structure is derived from the incorporation of cysteine into the melanin pathway, leading to benzothiazine and benzothiazole (B30560) units.[5][6] This sulfur-containing structure is less effective at dissipating energy and is prone to photochemical reactions that produce ROS, contributing to UV-induced skin damage and increasing melanoma risk.[4][7][8]

The distinct NLO responses of these two melanin types, including processes like two-photon absorption (TPA), excited-state absorption (ESA), and ground-state depletion, have become the basis for advanced, label-free microscopy techniques.[9][10] These methods can differentiate and quantify eumelanin and pheomelanin distributions in tissues with subcellular resolution, offering powerful tools for diagnosing melanoma and understanding its progression.[11][12][13]

Comparative Nonlinear Optical Data

The differentiation between eumelanin and pheomelanin using nonlinear optics often relies on transient absorption spectroscopy, where the pigments exhibit distinct and often opposing signals.[14][15] The following tables summarize key quantitative and qualitative NLO properties reported in the literature.

| Property | Eumelanin (Sepia/Synthetic) | Pheomelanin (Synthetic) | Wavelengths (Pump/Probe) & Conditions | Reference |

| Molar Absorptivity | ~1500 M⁻¹cm⁻¹ | ~3200 M⁻¹cm⁻¹ | 750 nm, pH 7 phosphate (B84403) buffer | [16] |

| Pump-Probe Signal | Ground-State Depletion (Bleaching) | Excited-State Absorption | Pump < 750 nm | [17] |

| Pump-Probe Signal | Ground-State Depletion (Bleaching) | Ground-State Depletion (Bleaching) | Pump: 810 nm / Probe: 740 nm | [18] |

| Long-Lived Excited State Lifetime | ~2x longer than pheomelanin | Shorter lifetime | Pump: 810 nm / Probe: 740 nm | [18] |

| Two-Photon Excited Fluorescence (TPEF) Peak | 640 - 680 nm (Broad) | 615 - 625 nm | Excitation: 1000 nm | [19] |

| Photodamage Susceptibility (NIR) | High | Low | 900 nm and 1000 nm scanning | [19] |

| Property | Eumelanin | Pheomelanin | Mechanism | Reference |

| Photoprotection | High (Antioxidant) | Low (Pro-oxidant when complexed with iron) | Efficient non-radiative decay, radical scavenging. | [4][20] |

| ROS Generation (UV Exposure) | Low | High (Superoxide, Singlet Oxygen) | Acts as a photosensitizer. | [5][7][8][21] |

| Photostability | Relatively High | Susceptible to photobleaching/photodegradation. | Photolysis leads to modified benzothiazole units with elevated phototoxic potential. | [6][22] |

Experimental Protocols and Methodologies

The characterization of melanin's NLO properties relies on a suite of advanced spectroscopic and microscopic techniques.

Melanin Sample Preparation

-

Eumelanin: Due to its insolubility, studies often utilize natural eumelanin from the ink sac of Sepia officinalis (cuttlefish), which is a well-characterized model similar to human eumelanin.[14][16] It is typically prepared as a suspension in a buffer solution (e.g., 50 mM phosphate buffer, pH 7).[16] Synthetic eumelanins derived from the oxidation of L-DOPA are also used.[23]

-

Pheomelanin: As a pure natural source is difficult to extract, synthetic pheomelanin is the standard for research.[16] It is synthesized via the tyrosinase-catalyzed oxidation of L-tyrosine in the presence of L-cysteine.[16][24] The resulting polymer is dissolved in a buffer for analysis.

Pump-Probe Spectroscopy (Transient Absorption)

Pump-probe spectroscopy is a powerful technique for resolving the ultrafast dynamics of excited states and is central to differentiating eumelanin and pheomelanin.[14][15][25]

Methodology:

-

Excitation: An intense, ultrashort 'pump' pulse excites the melanin sample from its ground state to an excited state.

-

Probing: A second, weaker 'probe' pulse, arriving at a variable time delay (Δt) after the pump, measures the change in absorption of the excited sample.

-

Signal Detection: The pump beam is modulated (e.g., with an acousto-optic modulator), and a lock-in amplifier detects the modulation transferred to the probe beam. This allows for highly sensitive measurement of pump-induced changes.[25]

-

Data Interpretation: The resulting signal reveals several competing nonlinear processes:[11][15]

-

Ground-State Depletion (GSD) or Bleaching: The pump pulse depletes the ground state population, leading to increased transmission (less absorption) of the probe. This is conventionally recorded as a negative signal.[16][25]

-

Excited-State Absorption (ESA): The excited molecules absorb the probe pulse, transitioning to an even higher excited state. This leads to decreased transmission of the probe and is recorded as a positive signal.

-

Stimulated Emission: The probe pulse can stimulate the excited molecules to emit a photon, leading to an increase in probe intensity (a negative signal).

-

The key to differentiating melanins is that their transient absorption spectra, and thus the dominant NLO process (GSD vs. ESA), are highly dependent on the pump and probe wavelengths. For example, with a pump wavelength below 750 nm, eumelanin often shows an ESA signal while pheomelanin shows a GSD signal, resulting in signals with opposite phases.[17]

Two-Photon Excited Fluorescence (TPEF) Microscopy

TPEF is a nonlinear microscopy technique that provides three-dimensional imaging with inherent sectioning capabilities.

Methodology:

-

Excitation: Two near-infrared (NIR) photons are simultaneously absorbed by a melanin molecule, exciting it to a higher energy state. This requires a high photon flux, typically achieved with a focused femtosecond laser.

-

Emission: The molecule relaxes and emits a single fluorescence photon, typically in the visible spectrum.

-

Spectral Differentiation: Eumelanin and pheomelanin have distinct TPEF emission spectra. By using spectral detectors or filters, an "optical melanin index" (OMI) can be calculated, for instance, by taking the ratio of fluorescence intensities at wavelengths characteristic for each pigment (e.g., 645 nm for eumelanin and 615 nm for pheomelanin).[19] This allows for quantitative mapping of their relative concentrations in cells and tissues.

Key Pathways and Workflows

// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; DOPA [label="L-DOPA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopaquinone [label="Dopaquinone", fillcolor="#FBBC05", fontcolor="#202124"]; Leucodopachrome [label="Leucodopachrome", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopachrome [label="Dopachrome", fillcolor="#F1F3F4", fontcolor="#202124"]; DHI [label="DHI\n(5,6-dihydroxyindole)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHICA [label="DHICA\n(DHI-2-carboxylic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Eumelanin [label="Eumelanin\n(Brown/Black)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; CysteinylDOPA [label="Cysteinyldopa\n(5-S- and 2-S-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzothiazine [label="Benzothiazine\nIntermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Pheomelanin [label="Pheomelanin\n(Red/Yellow)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzymes Tyr [label="Tyrosinase", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trp2 [label="TRP-2\n(DCT)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trp1 [label="TRP-1", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tyrosine -> DOPA [label=" Tyr "]; DOPA -> Dopaquinone [label=" Tyr "];

Dopaquinone -> Leucodopachrome; Leucodopachrome -> Dopachrome; Dopachrome -> DHICA [label=" Trp2 "]; Dopachrome -> DHI [label=" Spontaneous "]; DHI -> Eumelanin [label=" Polymerization\n(TRP-1 assists) "]; DHICA -> Eumelanin [label=" Polymerization "];

Dopaquinone -> CysteinylDOPA [headlabel=" + Cysteine ", lhead=Cysteine]; CysteinylDOPA -> Benzothiazine; Benzothiazine -> Pheomelanin [label=" Polymerization "]; } END_DOT Figure 1: Simplified biosynthetic pathway of eumelanin and pheomelanin.

// Nodes Pheo_G [label="Pheomelanin\n(Ground State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UV [label="UV Radiation\n(UVA/UVB)", shape=ellipse, fillcolor="#FBBC05"]; Pheo_S1 [label="Singlet Excited State\n¹Pheo", fillcolor="#F1F3F4"]; Pheo_T1 [label="Triplet Excited State\n³Pheo", fillcolor="#F1F3F4"];

O2 [label="Molecular Oxygen (³O₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Type1 [label="Type I\n(Electron Transfer)", shape=cds, fillcolor="#F1F3F4"]; Type2 [label="Type II\n(Energy Transfer)", shape=cds, fillcolor="#F1F3F4"];

Superoxide [label="Superoxide Anion\n(O₂⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SingletO2 [label="Singlet Oxygen\n(¹O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Damage [label="Cellular Damage\n(DNA, Lipids, Proteins)", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges UV -> Pheo_G; Pheo_G -> Pheo_S1 [label=" Absorption "]; Pheo_S1 -> Pheo_T1 [label=" Intersystem\nCrossing "];

Pheo_T1 -> Type1; Pheo_T1 -> Type2;

O2 -> Type1; O2 -> Type2;

Type1 -> Superoxide; Type2 -> SingletO2;

Superoxide -> Damage; SingletO2 -> Damage; } END_DOT Figure 3: Photosensitization pathway of pheomelanin leading to ROS generation.

Implications for Research and Drug Development

The distinct NLO signatures of eumelanin and pheomelanin have significant implications across various scientific and medical fields.

-

Melanoma Diagnosis: The ability to map the ratio of eumelanin to pheomelanin is a promising avenue for early melanoma detection.[17][26] Studies have shown that melanomas often exhibit increased chemical heterogeneity and a higher eumelanin content compared to benign nevi.[11][17] NLO microscopy techniques like pump-probe can provide this chemical contrast label-free, complementing traditional histopathology.[27][28]

-

Understanding Phototoxicity: For drug development professionals, understanding the photosensitizing properties of pheomelanin is critical. Pheomelanin's capacity to generate ROS under UV exposure can contribute to drug-induced phototoxicity if a compound interacts with or localizes within pigmented tissues.[7][29] Conversely, this property could potentially be harnessed for photodynamic therapy, where a targeted agent could mimic pheomelanin's photosensitizing action to destroy cancer cells.

-

Development of Photoprotective Agents: The highly efficient energy dissipation pathway of eumelanin serves as a natural benchmark for designing superior sunscreen agents and photoprotective drugs.[20] Studying its ultrafast relaxation dynamics via pump-probe spectroscopy can provide insights into the structural motifs and aggregation states that lead to optimal photoprotection.[30]

Conclusion

Eumelanin and pheomelanin present a fascinating dichotomy in their interaction with light. While their linear absorption spectra are broad and relatively featureless, their nonlinear optical properties are strikingly different. Eumelanin's response is characteristic of a photoprotective material, dominated by rapid, non-radiative energy dissipation. Pheomelanin's NLO properties, however, reveal its potential as a photosensitizer, prone to generating cytotoxic reactive oxygen species. These differences, readily probed by techniques like pump-probe spectroscopy and TPEF microscopy, not only provide a deeper understanding of melanin biology but also offer powerful, label-free tools for clinical diagnostics and provide crucial insights for the development of safer and more effective drugs. Future research will likely focus on translating these advanced microscopic techniques into clinical practice and further exploring the complex structure-function relationships that govern the unique NLO properties of these vital biopolymers.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Role of Aggregation in the Broad Absorption Bands of Eumelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Pro-Oxidant Activity of Pheomelanin is Significantly Enhanced by UVA Irradiation: Benzothiazole Moieties Are More Reactive than Benzothiazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photobleaching of pheomelanin increases its phototoxic potential: Physicochemical studies of synthetic pheomelanin subjected to aerobic photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Pheomelanin Effect on UVB Radiation-Induced Oxidation/Nitration of l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quantum-electronics.ru [quantum-electronics.ru]

- 10. Nonlinear Optical Microscopy for Melanoma: Challenges, Tools and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonlinear microscopy of eumelanin and pheomelanin with sub-cellular resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonlinear microscopy of eumelanin and pheomelanin with subcellular resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nonlinear High-Resolution Imaging of Eumelanin and Pheomelanin Distributions in Normal Skin Tissue and Melanoma [opg.optica.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Estimation of molar absorptivities and pigment sizes for eumelanin and pheomelanin using femtosecond transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pump-Probe Imaging Differentiates Melanoma from Melanocytic Nevi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spiedigitallibrary.org [spiedigitallibrary.org]

- 19. Two-photon excited fluorescence lifetime imaging and spectroscopy of melanins in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photoprotective actions of natural and synthetic melanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Artificial pheomelanin nanoparticles and their photo-sensitization properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Photodestruction of pheomelanin: role of oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. spiedigitallibrary.org [spiedigitallibrary.org]

- 26. spiedigitallibrary.org [spiedigitallibrary.org]

- 27. Melanin-targeted nonlinear microscopy for label-free molecular diagnosis and staging [opg.optica.org]

- 28. Melanin imaging with pump-probe microscopy for diagnosis of metastatic melanoma [opg.optica.org]

- 29. (Pheo)melanin photosensitizes UVA-induced DNA damage in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

Unveiling the Photophysics of Melanin: A Technical Guide to Pump-Probe Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin (B1238610), the ubiquitous pigment responsible for coloration in living organisms, plays a crucial role in photoprotection by dissipating harmful ultraviolet (UV) radiation. However, its complex and heterogeneous structure makes it challenging to study. Pump-probe spectroscopy has emerged as a powerful, non-destructive technique to investigate the ultrafast dynamics and photophysical properties of melanin at a molecular level. This in-depth guide provides a technical overview of the principles, experimental protocols, and data interpretation of pump-probe spectroscopy for the characterization of eumelanin (B1172464) and pheomelanin, the two primary forms of melanin. This information is critical for understanding melanin's role in skin cancer, developing novel photoprotective agents, and advancing melanoma diagnosis.

Core Principles of Pump-Probe Spectroscopy for Melanin Characterization

Pump-probe spectroscopy is a time-resolved technique that elucidates the transient states of a molecule after photoexcitation. In the context of melanin, it allows for the investigation of processes that occur on femtosecond to picosecond timescales, which are critical for its photoprotective function.[1]

The fundamental principle involves two ultrashort laser pulses: a "pump" pulse and a time-delayed "probe" pulse. The intense pump pulse excites the melanin molecules to a higher electronic state. The weaker probe pulse, arriving at a variable time delay, measures the change in absorption of the sample. By systematically varying the delay between the pump and probe pulses, a temporal profile of the excited state dynamics can be constructed.[2]

Two primary phenomena are observed in pump-probe spectroscopy of melanin:

-

Ground State Bleaching (GSB): When the pump pulse excites electrons from the ground state, the population of the ground state is depleted. This leads to a decrease in the absorption of the probe pulse at wavelengths corresponding to the ground state absorption, resulting in a negative signal (increased transmission).[2][3]

-

Excited State Absorption (ESA): After excitation by the pump pulse, the molecules in the excited state can absorb the probe pulse, transitioning to an even higher excited state. This results in an increase in absorption and a positive signal.[2][3]

The interplay between GSB and ESA signals, along with their decay kinetics, provides a unique fingerprint of the melanin type and its environment. Eumelanin and pheomelanin exhibit distinct transient absorption spectra and decay dynamics, which allows for their differentiation and quantification.[4][5][6] For instance, studies have shown that eumelanin and pheomelanin can have opposite signal signs at specific pump-probe wavelengths and time delays.[7]

Experimental Protocols

The successful application of pump-probe spectroscopy for melanin characterization relies on a well-defined experimental setup and protocol. While specific parameters may vary between instruments, the core methodology remains consistent.

Sample Preparation

-

Synthetic Melanin: Synthetic eumelanin and pheomelanin are often used as reference standards. These can be synthesized through the oxidation of tyrosine (for eumelanin) or a mixture of tyrosine and cysteine (for pheomelanin).[4] The resulting melanin is typically suspended in a buffer solution, such as phosphate-buffered saline (PBS), for analysis.

-

Biological Samples: For in situ or ex vivo analysis, tissue samples such as skin biopsies or hair can be used.[7] Thin slices of fixed tissue are often prepared for microscopic analysis. Care must be taken to minimize sample degradation and artifacts.

Experimental Setup

A typical pump-probe microscopy setup integrates a laser scanning microscope with a femtosecond laser system.[2]

-

Laser Source: A mode-locked titanium-sapphire (Ti:sapphire) laser is commonly used to generate ultrashort pulses (typically in the femtosecond range).[7]

-

Pulse Splitting and Wavelength Tuning: The laser output is split into two beams: the pump and the probe. Optical parametric amplifiers (OPAs) may be used to tune the wavelengths of the pump and probe pulses independently to target specific electronic transitions in melanin.[2]

-

Delay Stage: A motorized delay stage is incorporated into the path of the probe beam to precisely control the time delay between the pump and probe pulses.

-